molecular formula C10H11ClN2O3 B1619123 4-(4-Chloro-2-nitrophenyl)morpholine CAS No. 65976-60-5

4-(4-Chloro-2-nitrophenyl)morpholine

Cat. No. B1619123
CAS RN: 65976-60-5
M. Wt: 242.66 g/mol
InChI Key: KJISHWYSNGQNFM-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenyl)morpholine is a unique chemical compound with the empirical formula C10H11ClN2O3 . It is a solid substance and its molecular weight is 242.66 .


Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-2-nitrophenyl)morpholine consists of a morpholine ring attached to a 4-chloro-2-nitrophenyl group . The SMILES string representation of this compound is O=N+C1=C (C=CC (Cl)=C1)N2CCOCC2 .


Physical And Chemical Properties Analysis

4-(4-Chloro-2-nitrophenyl)morpholine is a solid substance . Its molecular weight is 242.66 , and its empirical formula is C10H11ClN2O3 .

Scientific Research Applications

Medicinal Chemistry

“4-(4-Chloro-2-nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It’s involved in the synthesis of various types of drugs.

Antidiabetic Drugs: This compound has been used in the synthesis of antidiabetic drugs . These drugs are used to control blood sugar levels in patients with diabetes.

Antimigraine Drugs: It’s also used in the development of antimigraine drugs . These drugs are used to treat and prevent migraines, a type of headache characterized by severe pain and other symptoms.

Kinase Inhibitors

Kinase inhibitors are a type of drug that block certain proteins called kinases. “4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of these inhibitors .

Reverse Transcriptase Inhibitors

This compound has been used in the synthesis of reverse transcriptase inhibitors . These drugs are used to treat viral infections like HIV.

Antibiotics

“4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of antibiotics . These drugs are used to treat bacterial infections.

Antifungal Agents

This compound has been used in the synthesis of antifungal agents . These drugs are used to treat fungal infections.

Antimycobacterial Agents

“4-(4-Chloro-2-nitrophenyl)morpholine” has been used in the synthesis of antimycobacterial agents . These drugs are used to treat infections caused by mycobacteria, such as tuberculosis.

Dye Reduction Catalysts

In addition to its applications in medicinal chemistry, this compound has also been used in the catalytic reduction of dyes . This process is important in the textile industry and in environmental remediation efforts to remove dye pollutants from water.

Safety and Hazards

This compound is classified as a combustible solid . It’s important to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It’s also advised to avoid dust formation .

Future Directions

While specific future directions for 4-(4-Chloro-2-nitrophenyl)morpholine are not available, research in the field of continuous synthesis suggests potential scale-up techniques for similar compounds .

Relevant Papers There are several papers related to 4-(4-Chloro-2-nitrophenyl)morpholine and similar compounds . These papers could provide more detailed information about the properties and potential applications of this compound.

properties

IUPAC Name

4-(4-chloro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISHWYSNGQNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334880
Record name 4-(4-Chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Chloro-2-nitrophenyl)morpholine

CAS RN

65976-60-5
Record name 4-(4-Chloro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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